molecular formula C20H21Cl3N8O3 B10814322 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione;hydrochloride

7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione;hydrochloride

Cat. No.: B10814322
M. Wt: 527.8 g/mol
InChI Key: IMMWMQVJIYSNKC-UHFFFAOYSA-N
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Preparation Methods

The synthetic route for TH 5427 hydrochloride involves the following steps :

    Starting Materials: The synthesis begins with 3,4-dichlorophenyl and 1,3,4-oxadiazol-2-yl derivatives.

    Reaction Conditions:

    Industrial Production: Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is purified using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

TH 5427 hydrochloride undergoes several types of chemical reactions :

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine-1-yl group.

    Reduction: Reduction reactions can occur at the oxadiazol-2-yl moiety.

    Substitution: Substitution reactions are common, especially involving the chlorophenyl group.

    Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels.

    Major Products: The major products formed from these reactions include various derivatives of the original compound, often with modified functional groups.

Scientific Research Applications

TH 5427 hydrochloride has a wide range of scientific research applications :

    Chemistry: It is used as a tool compound to study the inhibition of NUDT5 and its effects on ATP synthesis.

    Biology: The compound is used to investigate the role of NUDT5 in cellular processes, including chromatin remodeling and gene regulation.

    Medicine: TH 5427 hydrochloride is studied for its potential therapeutic effects in breast cancer treatment by inhibiting progestin-dependent proliferation.

    Industry: The compound is used in the development of new drugs targeting NUDT5 and related pathways.

Comparison with Similar Compounds

TH 5427 hydrochloride is unique due to its high selectivity for NUDT5 over MTH1 . Similar compounds include:

    NUDT5 Inhibitors: Other inhibitors of NUDT5, such as TH 5428 hydrochloride, which may have different selectivity profiles.

    MTH1 Inhibitors: Compounds like TH 588 hydrochloride, which target MTH1 but not NUDT5.

    General Hydrolase Inhibitors: Compounds that inhibit a broader range of hydrolases but lack the specificity of TH 5427 hydrochloride.

TH 5427 hydrochloride stands out due to its remarkable selectivity and potent inhibition of NUDT5, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C20H21Cl3N8O3

Molecular Weight

527.8 g/mol

IUPAC Name

7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione;hydrochloride

InChI

InChI=1S/C20H20Cl2N8O3.ClH/c1-27-16-15(18(31)28(2)20(27)32)30(19(24-16)29-7-5-23-6-8-29)10-14-25-26-17(33-14)11-3-4-12(21)13(22)9-11;/h3-4,9,23H,5-8,10H2,1-2H3;1H

InChI Key

IMMWMQVJIYSNKC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC4=NN=C(O4)C5=CC(=C(C=C5)Cl)Cl.Cl

Origin of Product

United States

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